1-苄基哌啶-3-甲酰胺

描述

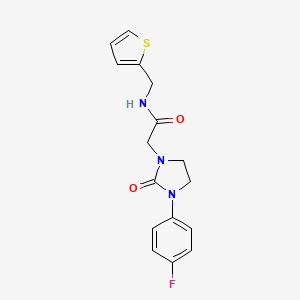

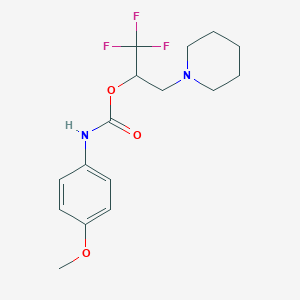

1-Benzylpiperidine-3-carboxamide is a chemical compound with the formula C13H18N2O . It is used for research purposes .

Chemical Reactions Analysis

Piperidine derivatives, which include 1-Benzylpiperidine-3-carboxamide, undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

再摄取抑制剂的开发

1-苄基哌啶-3-甲酰胺衍生物已被探索其作为双重血清素和去甲肾上腺素再摄取抑制剂的潜力。Paudel 等人 (2015) 的一项研究表明,与 1-苄基哌啶-3-甲酰胺结构相关的 4-苄基哌啶甲酰胺显示出显着的再摄取抑制,其功效超过了标准药物文拉法辛盐酸盐 (Paudel 等人,2015)。

NMDA 受体拮抗作用

在神经药理学领域,1-苄基哌啶-3-甲酰胺的衍生物已被确定为 NR2B 亚基选择性 N-甲基-D-天冬氨酸 (NMDA) 受体的有效拮抗剂。Borza 等人 (2007) 报道了各种衍生物的开发,重点介绍了它们在小鼠福尔马林诱导的痛觉过敏模型中的低纳摩尔活性与功效 (Borza 等人,2007)。

细胞毒活性

Deady 等人 (2000) 对具有甲酰胺侧链的苯并咪唑并[2,1-a]异喹啉的研究,其结构与 1-苄基哌啶-3-甲酰胺相似,揭示了它们的潜在细胞毒活性。研究发现,某些甲酰胺衍生物具有高度细胞毒性,对癌症研究具有影响 (Deady 等人,2000)。

P 物质拮抗作用

Burdzhiev 和 Stanoeva (2010) 探索了 1-苄基哌啶-3-甲酰胺的衍生物作为潜在的 P 物质 (SP) 拮抗剂。他们的研究合成了与常见 SP 拮抗剂共享部分的化合物,表明可能的类似活性 (Burdzhiev 和 Stanoeva,2010)。

PARP 抑制

Penning 等人 (2010) 研究了苯基哌啶取代的苯并咪唑甲酰胺衍生物,包括 1-苄基哌啶-3-甲酰胺,作为聚(ADP-核糖)聚合酶 (PARP) 的抑制剂。这些抑制剂显示出优异的效力,表明它们在癌症治疗中的潜力 (Penning 等人,2010)。

不对称氢化

Royal 等人 (2016) 描述了一种使用铑催化的 N-(1-苄基哌啶-3-基)烯酰胺不对称氢化的方法。该过程有效地合成了对映体富集的 3-氨基哌啶衍生物,证明了该化合物在有机合成中的用途 (Royal 等人,2016)。

缓蚀

Ousslim 等人 (2014) 对 4-苄基哌啶衍生物(包括 1-苄基哌啶-3-甲酰胺)的研究表明,它们作为磷酸中低碳钢的缓蚀剂是有效的。这突出了该化合物的工业应用 (Ousslim 等人,2014)。

未来方向

作用机制

Target of Action

It is known that piperidine derivatives, which include 1-benzylpiperidine-3-carboxamide, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .

Mode of Action

It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperidine derivatives have been shown to influence various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacokinetics

It is known that the processes that characterize pharmacokinetics are summarized in the (l)adme scheme, which includes liberation, absorption, distribution, metabolism, and excretion .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

生化分析

Biochemical Properties

It is known that piperidine derivatives, including 1-Benzylpiperidine-3-carboxamide, can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biochemical context in which it is present .

Cellular Effects

Some piperidine derivatives have been found to have effects on various types of cells and cellular processes . For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 122-123 °C

属性

IUPAC Name |

1-benzylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDBCVUPRORMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-](/img/structure/B2889034.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2889036.png)

![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)

![1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone](/img/structure/B2889041.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889045.png)

![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)

![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)